BenchChemオンラインストアへようこそ!

tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Stereochemistry Edoxaban impurity profiling Chiral purity

This USP Pharmaceutical Analytical Impurity (PAI) reference material (USP Catalog No. 1A12070) is the only stereochemically defined (1R,2S,5R) isomer suitable as a system suitability marker and retention time reference for HPLC methods resolving edoxaban process impurities. Substituting with generic BOC diamine mixtures or wrong stereoisomers will compromise impurity identification and quantitation. Supplied with COA, MS, and NMR data to meet ICH Q2(R1) validation requirements for ANDA submissions. Ideal for forced degradation studies and QC batch release testing.

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
CAS No. 2081883-57-8
Cat. No. B1381380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
CAS2081883-57-8
Molecular FormulaC14H27N3O3
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
InChIInChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m1/s1
InChIKeyJCHIBKSSZNWERE-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 2081883-57-8): Stereochemically Defined Edoxaban-Related Carbamate


tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 2081883-57-8) is a stereochemically defined cyclohexyl carbamate derivative belonging to the class of cis-1,2-diaminocyclohexane compounds. It is formally designated as Edoxaban (5R)-BOC Diamine or Edoxaban Impurity 4 free base, and is recognized as a process-related impurity of the oral factor Xa inhibitor edoxaban . The compound bears a Boc-protected amine at the C2 position and a dimethylcarbamoyl substituent at C5 with the specific (1R,2S,5R) absolute configuration, distinguishing it from the (1R,2S,5S) isomer that serves as the key synthetic intermediate for edoxaban [1]. It is supplied as a Pharmaceutical Analytical Impurity (PAI) reference material for use in analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDA) and commercial edoxaban production .

Why Generic Substitution Fails for tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate: Stereochemical Identity and Regulatory Recognition as Barriers


The cyclohexane ring in this compound class bears three substituents, giving rise to multiple possible stereoisomers whose anti-factor Xa (fXa) activity can vary dramatically with configuration [1]. The (1R,2S,5S) isomer is the validated key intermediate en route to the potent anticoagulant edoxaban, while the (1R,2S,5R) isomer represents a distinct impurity species that must be chromatographically resolved and quantified during drug substance manufacturing [2]. Substituting the (1R,2S,5R) impurity standard with a different stereoisomer—or with a non-stereochemically defined mixture—will compromise the accuracy of HPLC impurity profiling, potentially leading to misidentification or misquantification of critical impurities. Furthermore, only the (1R,2S,5R) isomer is catalogued as a USP Pharmaceutical Analytical Impurity (PAI) under catalog number 1A12070, providing traceability that generic 'BOC diamine' materials cannot match .

Quantitative Differentiation Evidence for tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate Versus Key Comparators


Stereochemical Configuration: (1R,2S,5R) Impurity vs. (1R,2S,5S) Key Intermediate

The target compound possesses the (1R,2S,5R) absolute configuration, which defines it as Edoxaban Impurity 4 (free base) / (5R)-BOC Diamine. In contrast, the key synthetic intermediate for the active pharmaceutical ingredient edoxaban is the (1R,2S,5S) stereoisomer (tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate, CAS 1210348-34-7 as the oxalate salt) [1]. The Tetrahedron study explicitly notes that the stereochemistry of the three substituents on the cyclohexane ring can greatly affect the anti-fXa activity of edoxaban, and that some stereoisomers of compound 1 may be useful intermediates for the synthesis of impurities of edoxaban generated in the industrial production process [1]. The (1R,2S,5R) compound is not the active intermediate but rather a specified impurity requiring controlled monitoring.

Stereochemistry Edoxaban impurity profiling Chiral purity

USP Pharmaceutical Analytical Impurity (PAI) Recognition

The (1R,2S,5R) isomer is the only stereoisomer in its subclass to be formally listed as a USP Pharmaceutical Analytical Impurity (PAI) under the name 'Edoxaban (5R)-BOC Diamine' (Catalog No. 1A12070, CAS RN 2081883-57-8), priced at $875.00 for 25 mg . The (1R,2S,5S) key intermediate, while commercially available, does not carry an equivalent USP PAI designation. This formal recognition provides a level of regulatory traceability and acceptance that non-USP-listed in-class analogs lack.

Reference standard USP Regulatory compliance

HPLC Purity Specification for Impurity Profiling Use

Commercially supplied tert-butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is specified at >95% purity by HPLC, with accompanying Certificate of Analysis (COA) including HPLC, MS, and 1H-NMR data . This purity level meets the requirements for use as an impurity reference standard in pharmaceutical analysis. The (1R,2S,5S) isomer is available at 97% purity (Sigma-Aldrich), but is intended as a synthetic intermediate rather than as a certified impurity reference material .

HPLC purity Impurity reference standard Quality control

Stereochemistry-Dependent Factor Xa Inhibitory Activity

Nagata et al. demonstrated that the position and stereochemistry of polar functional groups on the cyclohexane ring greatly affect in vitro anti-fXa activity [1]. The Tetrahedron study further emphasizes that stereochemistry of the three substituents on the cyclohexane ring can greatly affect the anti-fXa activity of edoxaban, and that control and detection of impurities is very important for industrial production [2]. While direct Ki/IC50 data for the isolated (1R,2S,5R) impurity are not publicly available, the class-level SAR establishes that stereochemical variation at C5 can produce significant differences in fXa inhibitory potency. The most potent derivatives in the Nagata series showed IC50 values of approximately 5.1 nM against fXa, and the activity was highly dependent on the stereochemical arrangement [1].

Factor Xa inhibition Stereochemistry-activity relationship Impurity safety

Analytical Application Specificity: HPLC Method Development and ANDA Support

The (1R,2S,5R) impurity standard is explicitly marketed for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial edoxaban production [1]. In contrast, the (1R,2S,5S) isomer is primarily supplied as a synthetic intermediate for edoxaban API preparation [2]. This distinction in intended use is critical for procurement: an impurity reference standard must be accompanied by characterization data (COA, HPLC chromatograms, MS, NMR) suitable for regulatory submission, whereas a synthetic intermediate may not include the full analytical data package required for impurity method development.

HPLC method validation ANDA Pharmaceutical quality control

Optimal Application Scenarios for tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate in Pharmaceutical Development and Quality Control


HPLC Impurity Profiling Method Development and Validation for Edoxaban ANDA Submissions

The (1R,2S,5R) impurity standard is uniquely suited as a system suitability marker and retention time reference in reversed-phase HPLC methods designed to resolve and quantify edoxaban process impurities. Its USP PAI designation (Catalog No. 1A12070) provides the regulatory traceability required for ANDA analytical method validation packages. The >95% purity with accompanying COA, MS, and NMR data ensures that the reference material meets ICH Q2(R1) validation requirements for specificity, linearity, and accuracy.

Forced Degradation and Stability-Indicating Assay Development

As a specified process impurity, the (1R,2S,5R) compound can be used as a spiked impurity marker in forced degradation studies of edoxaban drug substance and drug product. Its distinct stereochemistry relative to the active intermediate (1R,2S,5S) [1] makes it a valuable probe for assessing the stereochemical integrity of the API under stress conditions (heat, light, humidity, oxidative conditions).

Quality Control Batch Release Testing for Edoxaban Generic Drug Products

The compound serves as a quantitative impurity reference standard for QC batch release testing of edoxaban drug substance and finished dosage forms. Its use is mandated by the need to demonstrate that the (1R,2S,5R) impurity is controlled below the ICH Q3A/Q3B identification and qualification thresholds. The availability of the USP PAI material ensures inter-laboratory method transferability and regulatory acceptance across multiple jurisdictions.

Chiral Purity Method Verification for Cyclohexane Diamine Intermediates

The distinct (1R,2S,5R) stereochemistry makes this compound an ideal reference for chiral HPLC or SFC method development aimed at verifying the stereochemical purity of edoxaban synthetic intermediates. The known stereochemistry-activity relationship in the cis-1,2-diaminocyclohexane class [1] underscores the importance of detecting even trace amounts of stereochemical impurities that could compromise API quality.

Quote Request

Request a Quote for tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.